molecular formula C17H18ClNO2 B5817083 N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide

N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide

Cat. No.: B5817083
M. Wt: 303.8 g/mol
InChI Key: CJMMUTBCAHSPIR-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 4-chloro-2-methoxy-5-methylphenyl group and two methyl groups at the 3 and 5 positions of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide typically involves the reaction of 4-chloro-2-methoxy-5-methylaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the amide functional group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, especially at the positions ortho and para to the amide group. Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)-4-iodobenzamide

Comparison: N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide is unique due to the specific substitution pattern on the benzamide ring. The presence of the 3,5-dimethyl groups distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity. For instance, the trimethoxy derivative may exhibit different solubility and binding properties compared to the dimethyl derivative.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-10-5-11(2)7-13(6-10)17(20)19-15-8-12(3)14(18)9-16(15)21-4/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMMUTBCAHSPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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